molecular formula C14H12Cl2N2O2 B1589708 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile CAS No. 214470-68-5

4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

Cat. No. B1589708
CAS RN: 214470-68-5
M. Wt: 311.2 g/mol
InChI Key: BEGHZKYNLSIHIA-UHFFFAOYSA-N
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Description

4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C13H13Cl2NO2 . It has a molecular weight of 286.15 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of potassium carbonate and sodium iodide in N,N-dimethyl-formamide at 85℃ for 10 hours . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ for 16 hours .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound. It also contains chloro, propoxy, and methoxy functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 286.15 and a molecular formula of C13H13Cl2NO2 . Other properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antitumor Activities

A study by Li (2015) investigated the synthesis of novel 4-aminoquinazoline derivatives, including compounds related to 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, and their antitumor activities. These compounds showed promising activities against Bcap-37 cell proliferation, indicating their potential as antitumor agents.

Chemical Transformations and Heterocyclic Systems

The study by Ibrahim & El-Gohary (2016) explored the reactivity of related compounds towards nucleophilic reagents. This research contributes to understanding the chemical transformations and potential applications in synthesizing various heterocyclic systems.

Optoelectronic Properties

A paper by Irfan et al. (2020) delved into the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, closely related to the compound . This research is significant for the development of materials with potential applications in electronics and photonics.

Synthesis and Biological Activity

The work by Cai et al. (2019) focused on the synthesis and biological activity of a closely related compound. The study revealed its potential as an effective inhibitor for lung cancer cell lines, highlighting its significance in medicinal chemistry.

Safety And Hazards

The safety data sheet for a similar compound, 4-Chloro-7-(3-chloropropoxy)-6-methyl-3-quinolinecarbonitrile, suggests that in case of skin contact, one should wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

properties

IUPAC Name

4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-19-12-5-10-11(6-13(12)20-4-2-3-15)18-8-9(7-17)14(10)16/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGHZKYNLSIHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459233
Record name 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

CAS RN

214470-68-5
Record name 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3.5 g (12 mmol) of 7-(3-chloro-propoxy)-4-hydroxy-6-methoxy-quinoline-3-carbonitrile and 28 ml of phosphorous oxychloride was refluxed for 1.5 hr. Excess reagent was removed at reduced pressure. The residue was mixed with ice cold dilute sodium hydroxide and ethyl acetate. The mixture was extracted with a combination of ethyl acetate and tetrahydrofuran. The combined extracts were washed with a saturated solution of sodium bicarbonate, dried over magnesium sulfate, and filter through a short column of silica gel. Solvents were removed giving 3.2 g of the title compound as a pink solid that is used with additional purification.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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